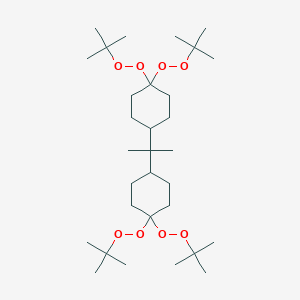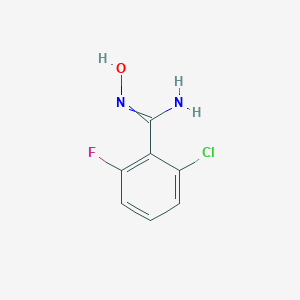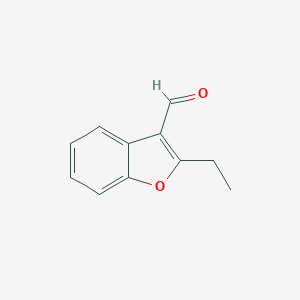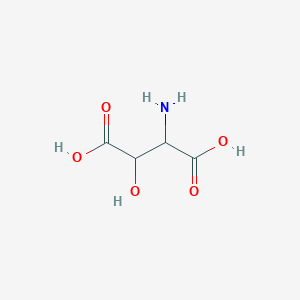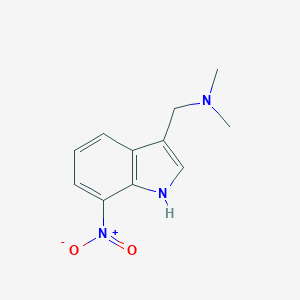![molecular formula C7H6ClN3 B167712 4-Cloro-5-metil-7H-pirrolo[2,3-D]pirimidina CAS No. 1618-36-6](/img/structure/B167712.png)
4-Cloro-5-metil-7H-pirrolo[2,3-D]pirimidina
Descripción general
Descripción
“4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .
Molecular Structure Analysis
The molecular formula of “4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is C6H4ClN3 . Its molecular weight is 153.57 g/mol .
Chemical Reactions Analysis
“4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
4-Cloro-5-metil-7H-pirrolo[2,3-D]pirimidina es ampliamente utilizado como un importante intermedio farmacéutico. Sirve como andamiaje para muchos medicamentos disponibles comercialmente y participa en la síntesis de varios intermediarios farmacéuticos, incluidos CP690550 y CGP76030 .
Síntesis de Inhibidores de Quinasa
Este compuesto juega un papel crucial en la síntesis de inhibidores de quinasa, que son agentes terapéuticos vitales utilizados en el tratamiento de diversas enfermedades, incluido el cáncer. Su estructura única lo hace versátil para crear compuestos que pueden inhibir la actividad de la quinasa .
Producción de Inhibidores de JAK
Se utiliza en la preparación de inhibidores de JAK como Tofacitinib y Ruxolitinib, que son medicamentos utilizados para tratar afecciones como la artritis reumatoide y la mielofibrosis. La versatilidad estructural de this compound permite la creación de estos importantes agentes terapéuticos .
Agentes Anticancerígenos
Se ha realizado investigación sobre nuevas series de derivados de pirrolo[2,3-d]pirimidina con diferentes sustituciones, que tienen aplicaciones potenciales como agentes anticancerígenos. Las modificaciones en la estructura central tienen como objetivo explorar las relaciones estructura-actividad para una mejor eficacia .
Métodos de Síntesis Mejorados
Ha habido desarrollos en los métodos de síntesis de this compound para hacer el proceso más eficiente y práctico para producir este bloque de construcción para futuras aplicaciones farmacéuticas .
Aplicaciones en Química Medicinal
Las aplicaciones del compuesto en química medicinal son vastas, que van desde agentes anticancerígenos que se dirigen a PDK1 hasta terapias innovadoras para trastornos inflamatorios de la piel. Su importancia como andamiaje en el descubrimiento y desarrollo de fármacos se destaca por su versatilidad en la creación de diversos agentes terapéuticos .
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction process, which is involved in cell division, death, and tumor formation processes .
Mode of Action
4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This interaction results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK enzymes, it disrupts the signaling pathway, which may lead to a variety of diseases affecting the immune system . The disruption of this pathway can have downstream effects on cell division, death, and tumor formation processes .
Pharmacokinetics
Its use as a pharmaceutical intermediate suggests that it may have suitable adme properties for drug development .
Result of Action
The inhibition of the JAK-STAT signaling pathway by 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine can lead to the treatment of various diseases, including cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Action Environment
It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISJMYPRXDUYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564259 | |
| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1618-36-6 | |
| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)


